- Anticonvulsant sulfamate derivatives, United States, , ,

Cas no 97240-80-7 (N-Methyl Topiramate)

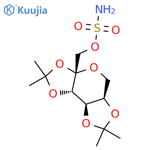

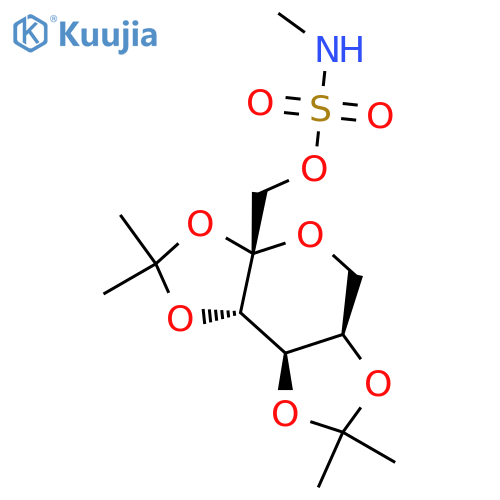

N-Methyl Topiramate structure

Produktname:N-Methyl Topiramate

N-Methyl Topiramate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-Methyl Topiramate

- TopiraMate N-Methyl IMpurity

- LDHJVCCWWXVXBN-DNJQJEMRSA-N

- 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate

- Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)

- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)

- Topiramate Impurity 11

- N-methyl Topiramate Impurity

- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)

- D

- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)

- 97240-80-7

- ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate

- SCHEMBL3137624

- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate

- N-Methyltopiramate

- 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.

- CHEMBL316113

-

- Inchi: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1

- InChI-Schlüssel: LDHJVCCWWXVXBN-DNJQJEMRSA-N

- Lächelt: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC

Berechnete Eigenschaften

- Genaue Masse: 353.11443787g/mol

- Monoisotopenmasse: 353.11443787g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 9

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 4

- Komplexität: 571

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 4

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 110Ų

- XLogP3: -0.4

N-Methyl Topiramate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | M330295-250mg |

N-Methyl Topiramate |

97240-80-7 | 250mg |

$ 1777.00 | 2023-09-07 | ||

| TRC | M330295-25mg |

N-Methyl Topiramate |

97240-80-7 | 25mg |

$ 234.00 | 2023-09-07 | ||

| Apollo Scientific | BICL5051-100mg |

N-Methyl-Topiramate |

97240-80-7 | 95% | 100mg |

£962.00 | 2025-02-21 | |

| Biosynth | MT59564-500 mg |

Topiramate N-methyl impurity |

97240-80-7 | 500MG |

$3,811.50 | 2023-01-03 | ||

| Biosynth | MT59564-50 mg |

Topiramate N-methyl impurity |

97240-80-7 | 50mg |

$952.88 | 2023-01-03 | ||

| Biosynth | MT59564-25 mg |

Topiramate N-methyl impurity |

97240-80-7 | 25mg |

$571.73 | 2023-01-03 | ||

| Apollo Scientific | BICL5051-25mg |

N-Methyl-Topiramate |

97240-80-7 | 95% | 25mg |

£347.00 | 2025-02-21 | |

| Biosynth | MT59564-250 mg |

Topiramate N-methyl impurity |

97240-80-7 | 250MG |

$2,541.00 | 2023-01-03 | ||

| A2B Chem LLC | AX44532-50mg |

Topiramate N-methyl impurity |

97240-80-7 | 50mg |

$1038.00 | 2023-12-29 | ||

| A2B Chem LLC | AX44532-100mg |

Topiramate N-methyl impurity |

97240-80-7 | 100mg |

$1600.00 | 2023-12-29 |

N-Methyl Topiramate Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ; 48 h, 80 °C

Referenz

- The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives, Journal of Sulfur Chemistry, 2015, 36(5), 463-470

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 2 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

Referenz

- Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, rt

Referenz

- Synthesis of two impurities of anti-epilepsy drug topiramate, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

Referenz

- Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds, Journal of Medicinal Chemistry, 1987, 30(5), 880-7

N-Methyl Topiramate Raw materials

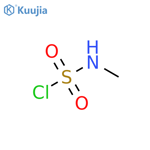

- Methylsulfamoyl chloride

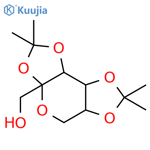

- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose

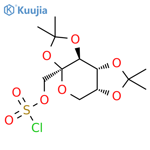

- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)

- Topiramate

N-Methyl Topiramate Preparation Products

N-Methyl Topiramate Verwandte Literatur

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

97240-80-7 (N-Methyl Topiramate) Verwandte Produkte

- 1316225-93-0(2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine)

- 849353-36-2(4-chloro-5-nitro-2-(propan-2-yl)pyrimidine)

- 1213110-66-7((3R)-3-AMINO-3-(3-CHLORO-2-FLUOROPHENYL)PROPAN-1-OL)

- 1351647-61-4(N-(4-fluorophenyl)methyl-2-4-(1-methyl-1H-imidazol-2-yl)piperazin-1-ylacetamide dihydrochloride)

- 1260619-47-3((3S)-3-(propan-2-yl)pyrrolidine)

- 1248467-15-3(methyl 2-methyl-2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate)

- 2580240-08-8(tert-butyl 1-(hydroxymethyl)-5-(thiophen-2-yl)-3-azabicyclo3.1.1heptane-3-carboxylate)

- 31177-92-1(1,2-Bis(4-hydroxyphenyl)-o-carborane)

- 1216949-68-6((4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in THF)

- 1805965-14-3(5-(Aminomethyl)-2-fluoro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

Empfohlene Lieferanten

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Zhangzhou Sinobioway Peptide Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

pengshengyue

Gold Mitglied

CN Lieferant

Großmenge